molecular formula C10H12BrClFN3O B12993607 (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride

(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B12993607
M. Wt: 324.58 g/mol
InChI Key: KLGJEYMDVPCOSF-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromopyridine moiety and a fluoropyrrolidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromopyridine and fluorine groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromopyridine Group: This step often involves nucleophilic substitution reactions where a bromine atom is introduced to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromopyridine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromopyridine site.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The bromopyridine and fluoropyrrolidine moieties can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-N-(6-chloropyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride
  • (2S,4R)-N-(6-iodopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride

Uniqueness

The uniqueness of (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the bromine atom may confer unique steric and electronic properties, influencing the compound’s overall behavior in chemical and biological systems.

Properties

Molecular Formula

C10H12BrClFN3O

Molecular Weight

324.58 g/mol

IUPAC Name

(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C10H11BrFN3O.ClH/c11-8-2-1-3-9(14-8)15-10(16)7-4-6(12)5-13-7;/h1-3,6-7,13H,4-5H2,(H,14,15,16);1H/t6-,7+;/m1./s1

InChI Key

KLGJEYMDVPCOSF-HHQFNNIRSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NC2=NC(=CC=C2)Br)F.Cl

Canonical SMILES

C1C(CNC1C(=O)NC2=NC(=CC=C2)Br)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.